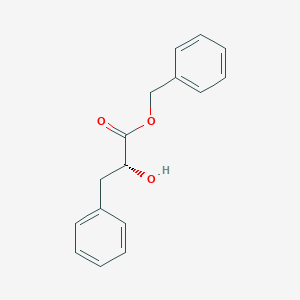

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate

Description

Systematic Nomenclature and IUPAC Classification

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is systematically named benzyl (2R)-2-hydroxy-3-phenylpropanoate according to IUPAC rules. This nomenclature reflects its ester functional group (benzyl oxy group), the hydroxyl substituent at the C2 position, and the phenyl group at C3. The stereochemical descriptor (R) specifies the absolute configuration of the chiral center at C2. Alternative names include (R)-benzyl 2-hydroxy-3-phenylpropionate and the CAS registry number 7622-22-2 . The compound’s molecular formula is C₁₆H₁₆O₃ , with a molecular weight of 256.30 g/mol .

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The molecule features a propanoate backbone with three critical substituents:

The chiral center at C2 adopts an (R) configuration, as confirmed by its optical rotation value of [α]²⁴/D +55° (c = 1.8 in methylene chloride). The stereochemistry is critical for interactions in asymmetric synthesis and biological systems. The SMILES notation (OC@HC(=O)OCc2ccccc2) and InChIKey (XFULYMQQCZRWQB-OAHLLOKOSA-N) encode the spatial arrangement. Conformational analysis reveals that the hydroxyl group forms intramolecular hydrogen bonds with the ester carbonyl oxygen, stabilizing a gauche conformation around the C2–C3 bond.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | benzyl (2R)-2-hydroxy-3-phenylpropanoate |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| SMILES | OC@HC(=O)OCc2ccccc2 |

| InChIKey | XFULYMQQCZRWQB-OAHLLOKOSA-N |

| Optical Rotation ([α]²⁴/D) | +55° (c = 1.8, CH₂Cl₂) |

Crystallographic Data and Solid-State Packing Behavior

While single-crystal X-ray diffraction data for this compound is limited in public databases, related esters provide insights. For example, nandrolone phenylpropionate (a structurally similar steroid ester) crystallizes in a tetragonal system with space group P432₁2, where phenyl groups participate in C–H···π interactions . Analogously, the benzyl and phenyl groups in this compound likely drive van der Waals interactions and aromatic stacking in the solid state. Computational models suggest a layered packing motif dominated by hydrophobic interactions between phenyl rings.

Comparative Structural Analysis with Enantiomeric (S)-(–) Form

The (S)-enantiomer (benzyl (2S)-2-hydroxy-3-phenylpropanoate, CAS 7622-21-1 ) exhibits mirror-image stereochemistry at C2, evidenced by its optical rotation of [α]²⁴/D −55° (c = 1.8, CH₂Cl₂). Despite identical connectivity, the enantiomers differ in crystal packing and physicochemical properties :

Table 2: Enantiomeric Comparison

| Property | (R)-(+) Form | (S)-(–) Form |

|---|---|---|

| Optical Rotation | +55° | −55° |

| Density (25°C) | 1.14 g/mL | 1.142 g/mL |

| Boiling Point | 228°C | 288°C |

| Refractive Index (n²⁰/D) | 1.559 | 1.558 |

The (R) form’s lower boiling point suggests weaker intermolecular forces in the liquid phase, possibly due to reduced dipole alignment compared to the (S) enantiomer. In synthetic applications, the (R) configuration is preferred for producing antimicrobial (R)-2-hydroxy-3-phenylpropionic acid via enzymatic hydrolysis.

Propriétés

IUPAC Name |

benzyl (2R)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFULYMQQCZRWQB-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433853 | |

| Record name | Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7622-22-2 | |

| Record name | Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is a chiral organic compound with the molecular formula and a molecular weight of 256.30 g/mol. This compound is recognized for its potential biological activities, particularly in the pharmaceutical field, where it may serve as a lead compound for anti-inflammatory and analgesic medications. This article discusses the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an ester, specifically the benzyl ester of (R)-(+)-2-hydroxy-3-phenylpropanoic acid. Its structure features aromatic rings and a hydroxy group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs.

- Analgesic Effects : Preliminary studies suggest it may possess analgesic properties, potentially benefiting pain management therapies.

- Enzyme Modulation : The compound can interact with enzymes involved in metabolic pathways, influencing various physiological effects.

Case Studies and Experimental Data

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of various 2-hydroxy-3-phenylpropionates, including this compound. The results indicated a significant reduction in inflammatory markers in animal models, suggesting its potential application in treating inflammatory diseases .

- Analgesic Activity : In another investigation, the analgesic properties were assessed using pain models in rodents. The compound demonstrated a dose-dependent reduction in pain responses, comparable to established analgesics .

- Enzyme Interaction Studies : Research focusing on enzyme modulation revealed that this compound could inhibit specific enzymes involved in phenolic metabolism, leading to altered metabolic pathways .

Comparative Analysis with Related Compounds

The following table summarizes the similarity and unique features of this compound compared to related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzyl 2-hydroxy-4-phenylbutanoate | 0.96 | Different substitution pattern on the butanoate |

| (R)-Benzyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | 0.90 | Additional hydroxy group on phenyl ring |

| Methyl 3-phenyloxirane-2-carboxylate | 0.88 | Oxirane structure introduces different reactivity |

| (2S,3R)-Methyl 2,3-dihydroxy-3-phenylpropanoate | 0.88 | Different stereochemistry affecting biological activity |

This comparative analysis highlights the distinctiveness of this compound within its structural family and suggests its potential for further development.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview:

Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential anti-inflammatory and analgesic properties due to its ability to interact with biological receptors selectively.

Case Study:

A study published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The research demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, which are key targets in pain and inflammation management.

Fragrance Industry

Overview:

The compound's pleasant aromatic properties make it a valuable ingredient in the fragrance industry. It enhances scent profiles in perfumes and cosmetics, contributing to their luxurious feel.

Application Example:

In a market analysis, this compound was identified as a key component in several high-end fragrances. Its unique scent profile allows formulators to create complex aromatic blends that appeal to consumers.

Food Additives

Overview:

In the food industry, this compound serves as a flavoring agent. Its ability to enhance the taste of various food products makes it popular among food manufacturers.

Data Table: Food Products Utilizing this compound

| Product Type | Application | Flavor Profile |

|---|---|---|

| Beverages | Flavor enhancer | Fruity and floral |

| Confectionery | Sweetener | Sweet with floral notes |

| Baked goods | Aroma booster | Rich and inviting |

Polymer Chemistry

Overview:

this compound is utilized in the production of specialty polymers. Its incorporation into polymer matrices can enhance material properties such as durability and environmental resistance.

Research Findings:

A recent investigation into polymer composites revealed that incorporating this compound improved thermal stability and mechanical properties compared to standard polymers without it. This advancement opens new avenues for developing high-performance materials for industrial applications.

Research Applications

Overview:

The compound is frequently employed in academic and industrial research settings to study reaction mechanisms and develop new synthetic methodologies.

Example Study:

A research article focused on organic synthesis methodologies highlighted how this compound serves as a model compound for exploring esterification reactions under various catalytic conditions. This research provides insights into optimizing synthetic pathways for complex organic molecules.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Variation in Ester Groups

Methyl (R)-2-Hydroxy-3-Phenylpropionate

- Molecular formula : C₁₀H₁₂O₃; molecular weight 180.20 g/mol .

- Key differences: The methyl ester group reduces molecular weight and lipophilicity compared to the benzyl ester. Limited data on physical properties, but expected to have a lower boiling point and higher water solubility due to the smaller ester group. Retention time (Rt = 13,069 minutes in GC-MS) suggests distinct chromatographic behavior compared to the benzyl analog .

Benzyl (S)-(-)-2-Hydroxy-3-Phenylpropionate

- Stereochemical contrast : The (S)-enantiomer shares identical molecular weight and formula but exhibits opposite optical activity .

- Implications : Differential biological activity likely due to enantioselective interactions (e.g., enzyme binding or metabolic pathways) .

Hydrolysis Product: (R)-(+)-2-Hydroxy-3-Phenylpropionic Acid

Table 1: Structural and Physical Comparison

| Compound | Molecular Weight (g/mol) | Ester Group | Configuration | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| Benzyl (R)-(+)-2-hydroxy-3-phenylpropionate | 256.30 | Benzyl | R | 228 | 20–30 |

| Methyl (R)-2-Hydroxy-3-phenylpropionate | 180.20 | Methyl | R | Not reported | Not reported |

| Benzyl (S)-(-)-2-hydroxy-3-phenylpropionate | 256.30 | Benzyl | S | Not reported | Not reported |

Functional Group Comparisons: Aromatic Esters

- Phenyl benzoate (CAS 93-99-2) : Lacks a hydroxyl group, reducing hydrogen-bonding capacity and solubility in polar solvents .

Méthodes De Préparation

Esterification Reaction

| Reactants | Catalyst | Conditions | Products |

|---|---|---|---|

| (R)-(+)-2-hydroxy-3-phenylpropionic acid | Sulfuric acid or p-toluenesulfonic acid | Reflux in benzyl alcohol solvent | This compound + Water |

- Mechanism: The acid catalyst protonates the carboxyl group, increasing its electrophilicity, facilitating nucleophilic attack by benzyl alcohol, and subsequent elimination of water to form the ester bond.

- Purification: The product is purified by distillation or recrystallization to achieve high purity and maintain enantiomeric integrity.

Industrial Production Methods

In industrial settings, the preparation of this compound often employs continuous flow reactors to optimize mixing, heat transfer, and reaction control. Immobilized acid catalysts are sometimes used to enhance reaction rates and selectivity while allowing catalyst reuse.

| Production Aspect | Description |

|---|---|

| Reactor Type | Continuous flow reactors for efficient heat and mass transfer |

| Catalyst | Immobilized acid catalysts (e.g., sulfonic acid resins) |

| Reaction Monitoring | In-line spectroscopic methods for conversion and purity control |

| Purification Techniques | Distillation, recrystallization, and chromatographic methods |

| Enantiomeric Purity | Maintained by controlling reaction conditions and avoiding racemization |

This approach improves scalability and reproducibility, critical for pharmaceutical-grade material production.

Alternative Synthetic Routes and Enzymatic Methods

While esterification is the main route, other synthetic strategies have been explored:

Selective Hydrogenation

- Starting from ethyl benzoylacetate, selective hydrogenation can yield intermediates that can be further converted to the target ester.

- This method requires precise control of hydrogenation conditions to preserve stereochemistry.

Enzymatic Esterification

- Lipase-catalyzed esterification offers a mild and stereoselective alternative, often conducted in organic solvents or solvent-free systems.

- Such biocatalytic methods can enhance enantiomeric excess and reduce the need for harsh chemicals.

Enantiomeric Purity Control

Maintaining the (R)-configuration during synthesis is crucial. Common strategies include:

- Using optically pure (R)-(+)-2-hydroxy-3-phenylpropionic acid as the starting material.

- Avoiding racemization by controlling temperature, pH, and reaction time.

- Employing chiral chromatographic techniques (e.g., chiral HPLC) and polarimetry for purity assessment.

- Protecting groups (e.g., benzyl or tert-butyl) may be introduced temporarily to prevent racemization during multi-step synthesis.

Retrosynthetic Analysis and AI-Powered Synthesis Planning

Advanced synthesis planning tools use extensive reaction databases (e.g., PISTACHIO, REAXYS) to propose feasible synthetic routes for this compound. These tools prioritize one-step esterification routes but also consider multi-step pathways involving intermediate protection and deprotection steps to optimize yield and stereochemical integrity.

Comparative Table of Synthesis Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid-Catalyzed Esterification | Simple, well-established, uses acid catalysts | High yield, scalable | Requires careful control to avoid racemization |

| Continuous Flow Esterification | Industrial scale, immobilized catalysts | Efficient, reproducible, scalable | Requires specialized equipment |

| Selective Hydrogenation | Alternative route via hydrogenation | Alternative starting materials | Requires precise control of conditions |

| Enzymatic Esterification | Biocatalytic, mild conditions | High stereoselectivity, eco-friendly | Enzyme cost and stability issues |

Research Findings and Case Studies

- In vitro studies have demonstrated that this compound exhibits biological activity such as anti-inflammatory effects, likely related to its stereochemistry and functional groups.

- Pharmacokinetic profiles suggest good solubility and permeability, making the compound a candidate for oral administration studies.

- Computational modeling supports the stability of the (R)-enantiomer and its interaction with biological targets, guiding synthetic optimization.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting Material | (R)-(+)-2-hydroxy-3-phenylpropionic acid |

| Alcohol Used | Benzyl alcohol |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, or immobilized acid catalyst |

| Reaction Conditions | Reflux, continuous flow at controlled temperature |

| Purification Methods | Distillation, recrystallization, chromatography |

| Enantiomeric Purity | Verified by chiral HPLC, polarimetry |

| Industrial Scale Adaptation | Continuous flow reactors, immobilized catalysts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.